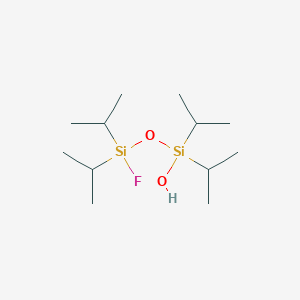
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with a disiloxane backbone and a fluorine atom attached to one of the silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol typically involves the reaction of fluorinated silanes with appropriate alcohols under controlled conditions. One common method includes the reaction of 3-fluoropropyltrichlorosilane with isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form silanes with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silanes with different oxidation states.
Substitution: Formation of substituted disiloxanes with various functional groups.
Aplicaciones Científicas De Investigación
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The disiloxane backbone provides flexibility and resistance to degradation, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but different applications.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol used in different contexts.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with distinct reactivity.
Uniqueness
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is unique due to its disiloxane backbone and the presence of a fluorine atom. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
92810-28-1 |
|---|---|
Fórmula molecular |
C12H29FO2Si2 |
Peso molecular |
280.53 g/mol |
Nombre IUPAC |
fluoro-[hydroxy-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H29FO2Si2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12,14H,1-8H3 |
Clave InChI |
STRBDMAOTUJMTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(O)O[Si](C(C)C)(C(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



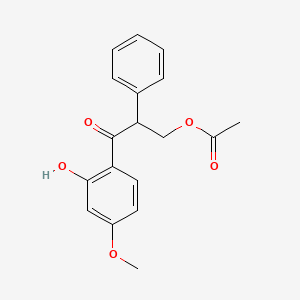
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)

![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
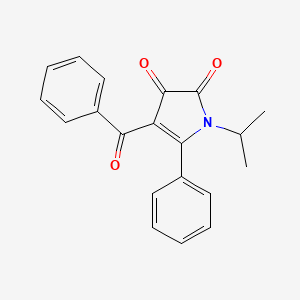

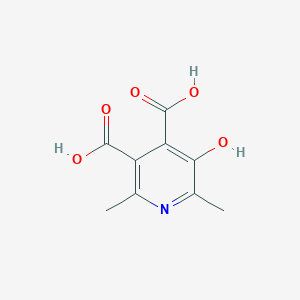
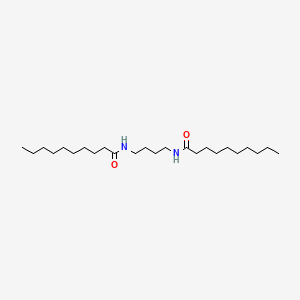
![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
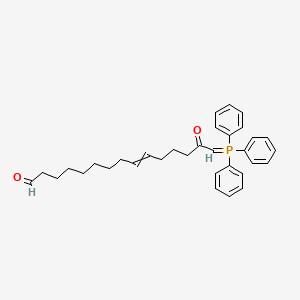
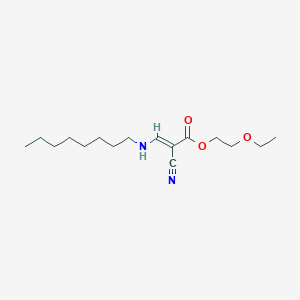
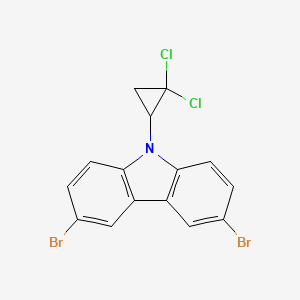
![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
